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molecular formula C6H5ClN2O B1372438 3-Acetyl-6-chloropyridazine CAS No. 214701-31-2

3-Acetyl-6-chloropyridazine

Cat. No. B1372438
M. Wt: 156.57 g/mol
InChI Key: FSVMLIDYMQRPDD-UHFFFAOYSA-N
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Patent
US08575360B2

Procedure details

A solution of 6-chloro-pyridazine-3-carbonitrile (prepared according to MacDonald et al., WO/2008/068277) (100 mg, 0.71 mmol) in dry THF (3.6 mL) was cooled to −50° C. in a dry ice/acetone bath. Methylmagnesium bromide (1.0 M in MePh/THF, 0.54 mL, 0.75 mmol) was added via syringe in one portion. The cold bath was removed and the reaction was stirred for 1.5 h. To the reaction mixture was added saturated aqueous NH4Cl and this mixture was extracted with EtOAc (3×). The combined organics were dried over MgSO4 and concentrated. The resulting residue was purified by flash chromatography (silica, 0→4% MeOH/CH2Cl2) to give 34 mg of 1-(6-chloro-pyridazin-3-yl)-ethanone as a brown semi-solid, m/z 157.3 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6]C(C#N)=CC=1.[CH3:10][Mg]Br.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>>[Cl:1][C:2]1[N:7]=[N:6][C:13]([C:17](=[O:16])[CH3:10])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C(N=N1)C#N
Name
Quantity
3.6 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.54 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
ADDITION
Type
ADDITION
Details
To the reaction mixture was added saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (silica, 0→4% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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